PBD dimer-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolobenzodiazepine dimer-2, commonly referred to as PBD dimer-2, is a member of the pyrrolobenzodiazepine family. These compounds are known for their potent DNA-interacting properties, making them valuable in the field of cancer research and treatment. Pyrrolobenzodiazepine dimers are particularly notable for their ability to form covalent bonds with DNA, leading to the formation of DNA interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolobenzodiazepine dimer-2 typically involves the formation of the pyrrolobenzodiazepine core followed by dimerization. One common method involves the use of Mitsunobu chemistry, which allows for the clean and convenient formation of the pyrrolobenzodiazepine core . The reaction conditions often include the use of reagents such as triphenylphosphine and diethyl azodicarboxylate in anhydrous conditions.
Industrial Production Methods
Industrial production of pyrrolobenzodiazepine dimer-2 involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolobenzodiazepine dimer-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolobenzodiazepine core, potentially altering its DNA-binding properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield functionalized pyrrolobenzodiazepine dimers with enhanced biological activity .
Scientific Research Applications
Pyrrolobenzodiazepine dimer-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: Its DNA-binding properties make it a valuable tool for studying DNA interactions and mechanisms of DNA damage and repair.
Mechanism of Action
The mechanism of action of pyrrolobenzodiazepine dimer-2 involves its ability to bind covalently to the minor groove of DNA, forming interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of pyrrolobenzodiazepine dimer-2 include guanine residues in the DNA minor groove .
Comparison with Similar Compounds
Pyrrolobenzodiazepine dimer-2 is unique compared to other pyrrolobenzodiazepine dimers due to its specific DNA-binding properties and its ability to form stable interstrand cross-links. Similar compounds include:
Pyrrolobenzodiazepine dimer SG2000: Known for its potent DNA cross-linking activity and use in cancer research.
Pyrrolobenzodiazepine dimer SG3199: Used in antibody-drug conjugates for targeted cancer therapy.
Pyrrolobenzodiazepine dimer SG3650: Investigated for its lower potency and potential for reduced toxicity in therapeutic applications.
These compounds share similar DNA-binding properties but differ in their potency, stability, and therapeutic applications.
Properties
Molecular Formula |
C31H36N4O6 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(6aS)-3-[5-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1 |
InChI Key |
JMRUKTNVBSHJFI-SFTDATJTSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CCCN6C5=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.